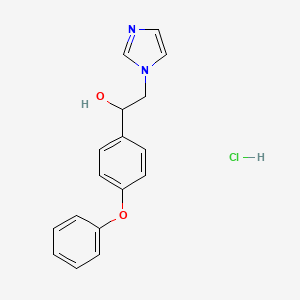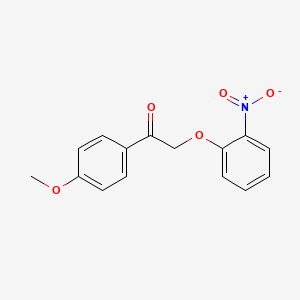
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- is an organic compound that belongs to the class of aromatic ketones This compound features a methoxyphenyl group and a nitrophenoxy group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrophenol in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are typical.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
相似化合物的比较
Similar Compounds
Ethanone, 1-(4-methoxyphenyl)-2-(2-hydroxyphenoxy)-: Similar structure but with a hydroxy group instead of a nitro group.
Ethanone, 1-(4-methoxyphenyl)-2-(2-chlorophenoxy)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
74413-02-8 |
|---|---|
分子式 |
C15H13NO5 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3 |
InChI 键 |
SZAXQTJQLJHCNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


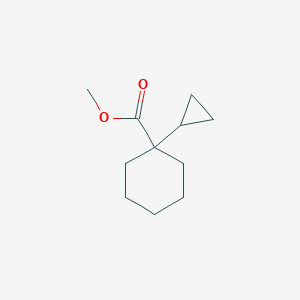
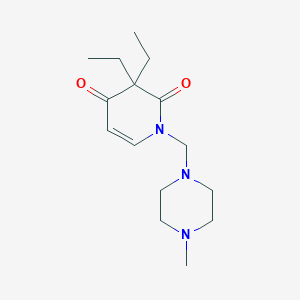

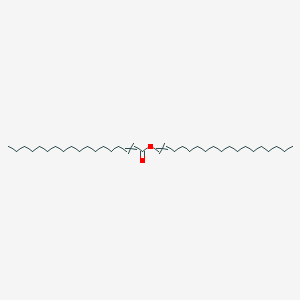
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
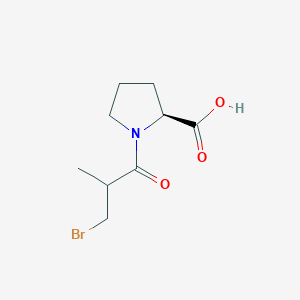

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

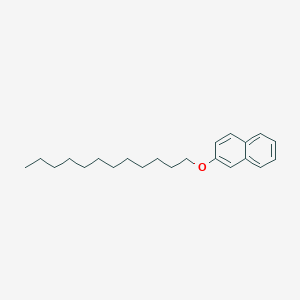
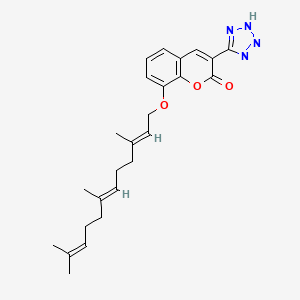

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
